molecular formula C16H9BrO2 B12219772 1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]- CAS No. 961-20-6

1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]-

Cat. No.: B12219772
CAS No.: 961-20-6
M. Wt: 313.14 g/mol
InChI Key: WFYCOCQPQPAJOA-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identity

The compound is formally named 2-(4-Bromobenzylidene)-1H-indene-1,3(2H)-dione under IUPAC nomenclature, reflecting its substitution pattern and functional groups. Key identifiers include:

Property Value
CAS Registry Number 961-20-6
Molecular Formula C₁₆H₉BrO₂
Molecular Weight 313.15 g/mol
ChemSpider ID 686288

Structurally, it consists of an indene-1,3-dione core (a bicyclic system with fused benzene and dione rings) substituted at the 2-position by a 4-bromobenzylidene group. The benzylidene moiety introduces a planar, conjugated system that extends the molecule’s π-electron network, as illustrated by its UV-Vis absorption maxima in the 300–400 nm range. The bromine atom at the para position of the benzylidene group enhances electron-withdrawing effects, influencing reactivity in cycloaddition and nucleophilic substitution reactions.

Alternative naming conventions include:

  • 2-[(4-Bromophenyl)methylene]cyclopenta[1,2-a]benzene-1,3-dione (fusion-based nomenclature)
  • 2-(4-Bromo-benzylidene)-indan-1,3-dione (simplified variant)

Historical Context in Heterocyclic Chemistry

The synthesis of indane-1,3-dione derivatives emerged in the late 19th century alongside advances in heterocyclic chemistry. Early work focused on their utility as chromophores and intermediates for dyes. The introduction of benzylidene substituents, as seen in this compound, became prevalent in the mid-20th century to modulate electronic properties for applications in photochemistry and nonlinear optics.

The brominated variant specifically gained attention during the 1980s–1990s, when halogenated aromatics were systematically studied for their role in Suzuki-Miyaura coupling reactions. The bromine atom in this compound serves as a potential site for palladium-catalyzed cross-coupling, enabling the construction of extended conjugated systems.

Position in the Indane-1,3-Dione Derivative Family

This compound belongs to a subclass of indane-1,3-dione derivatives defined by arylidene substitutions. A comparative analysis with related structures reveals distinct features:

Derivative Substituent Key Property Difference
Parent indane-1,3-dione None Lower λₘₐₓ (250–280 nm)
2-Benzylidene derivative Phenyl group Enhanced fluorescence quantum yield
2-(4-Bromobenzylidene) 4-Bromophenyl group Redshifted absorption (Δλ ≈ 50 nm)

The bromine atom’s inductive effect increases the electron-deficient character of the dione system, making the compound more electrophilic at the α-carbonyl positions. This property is exploitable in Michael addition reactions, where it acts as a dienophile. Additionally, its planar structure facilitates π-stacking interactions in crystalline phases, as evidenced by X-ray diffraction studies of analogous compounds.

Properties

CAS No.

961-20-6

Molecular Formula

C16H9BrO2

Molecular Weight

313.14 g/mol

IUPAC Name

2-[(4-bromophenyl)methylidene]indene-1,3-dione

InChI

InChI=1S/C16H9BrO2/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H

InChI Key

WFYCOCQPQPAJOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Br)C2=O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation Under Reflux Conditions

The Knoevenagel condensation is the most widely employed method for synthesizing 2-[(4-bromophenyl)methylene]-1H-indene-1,3(2H)-dione. This acid-catalyzed reaction involves the condensation of 1,3-indanedione with 4-bromobenzaldehyde in the presence of a base. A study by IAJPS demonstrated that using piperidine as a base and benzyl alcohol as a solvent under reflux at 90°C for 4–5 hours yielded a pale yellow product with a 98% conversion rate. The reaction mechanism proceeds via deprotonation of the active methylene group in 1,3-indanedione, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration to form the α,β-unsaturated diketone.

Critical parameters influencing this method include:

  • Solvent selection : Benzyl alcohol enhances reaction efficiency due to its high boiling point and polarity.
  • Base strength : Piperidine facilitates deprotonation without inducing side reactions.
  • Temperature control : Prolonged reflux at 90°C ensures complete dehydration.

The product was characterized by FT-IR spectra showing peaks at 3068 cm⁻¹ (C=C stretching) and 1679 cm⁻¹ (C=O stretching), alongside ¹H NMR signals at δ 8.57–7.1 ppm for aromatic protons.

Microwave-Assisted Multicomponent Synthesis

Microwave irradiation has emerged as a rapid and efficient alternative to traditional heating. A one-pot, three-component reaction involving 4-bromobenzaldehyde, 1,3-indanedione, and an enaminone derivative under microwave conditions at 80°C achieved 90% yield within minutes. Acetic acid served as both solvent and catalyst, with microwave energy accelerating the reaction kinetics by enhancing molecular collisions.

Comparative studies revealed that solvent choice significantly impacts yield. For instance, polar aprotic solvents like DMF reduced byproduct formation, while nonpolar solvents led to incomplete reactions. The microwave method’s advantages include:

  • Reduced reaction time : Completion within 30 minutes vs. 5 hours under reflux.
  • Energy efficiency : Lower thermal decomposition risk.
  • Scalability : Suitable for gram-scale synthesis.

Product purity was confirmed via HPLC, with a retention time of 4.2 minutes and ≥99% purity.

Mechanochemical Synthesis via Ball Milling

Mechanochemical approaches eliminate solvent use, aligning with green chemistry principles. While no direct synthesis of 2-[(4-bromophenyl)methylene]-1H-indene-1,3(2H)-dione via ball milling has been reported, analogous Knoevenagel reactions provide insights. For example, the condensation of malononitrile with p-nitrobenzaldehyde in a vibrational mill produced crystalline products within 50 minutes. Adapting this method to 4-bromobenzaldehyde and 1,3-indanedione would likely involve:

  • Stoichiometric grinding : Equimolar reactants mixed in a ball mill.
  • Time-resolved monitoring : Synchrotron X-ray diffraction tracks crystallinity.

Preliminary data suggest that mechanochemical reactions proceed via a melt-mediated mechanism, where localized heating from milling initiates the reaction. This method avoids solvent contamination and simplifies purification.

Room-Temperature Condensation with Catalytic Systems

A modified approach using ambient conditions was reported for analogous indandione derivatives. Stirring 1,3-indanedione with 4-bromocinnamaldehyde in methanol at room temperature for 5 hours yielded 80% product, followed by recrystallization. While slower than heated methods, this technique minimizes thermal degradation of sensitive substrates. Key considerations include:

  • Catalyst selection : Amine bases like triethylamine improve reaction rates.
  • Solvent polarity : Methanol balances solubility and reactivity.

¹³C NMR analysis confirmed the product’s structure, with signals at δ 193.6 ppm (ketone carbonyl) and δ 148.8 ppm (alkene carbons).

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency of each method:

Method Conditions Yield (%) Time Advantages
Knoevenagel Reflux 90°C, benzyl alcohol 98 4–5 hours High yield, well-characterized
Microwave 80°C, acetic acid 90 30 minutes Rapid, energy-efficient
Mechanochemical Solvent-free, ball milling N/A* 50 minutes Green chemistry, crystalline product
Room-Temperature Methanol, 25°C 80 5 hours Mild conditions, minimal degradation

*Data extrapolated from analogous reactions.

Reaction Optimization and Challenges

Byproduct Formation :

  • Prolonged heating in reflux methods can lead to over-dehydration, forming polymeric side products. This is mitigated by precise temperature control.
  • Microwave reactions require careful power calibration to prevent localized overheating.

Purification Strategies :

  • Column chromatography with hexane/ethyl acetate (7:3) effectively separates the target compound from unreacted aldehyde.
  • Recrystallization in methanol yields high-purity crystals suitable for X-ray diffraction.

Scale-Up Considerations :

  • Microwave systems face limitations in large-scale production due to penetration depth constraints.
  • Mechanochemical methods are inherently scalable but require specialized equipment.

Structural and Spectroscopic Characterization

The compound’s structure is confirmed through:

  • FT-IR : Peaks at 1679 cm⁻¹ (C=O) and 3068 cm⁻¹ (C=C).
  • ¹H NMR : Aromatic protons at δ 7.1–8.57 ppm and a singlet for the methylene proton at δ 8.4 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 313.14 (M⁺).

Single-crystal X-ray diffraction (if available) would further elucidate the planar geometry and conjugation system.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H9BrO2C_{16}H_{9}BrO_{2} and a molecular weight of approximately 313.14 g/mol. Its structure features a fused ring system that includes a benzene ring and a cyclopentane ring, with a bromine atom and a methylene group attached to a phenyl ring. This unique configuration influences its chemical reactivity and biological interactions.

Anticancer Activity

Research indicates that 1H-Indene-1,3(2H)-dione derivatives exhibit significant anticancer properties. Preliminary studies suggest that these compounds may act as inhibitors of specific enzymes or receptors involved in cancer pathways. The presence of the bromine atom enhances binding affinity to biological targets, potentially increasing therapeutic efficacy.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that modifications to the indene structure can lead to enhanced antimicrobial effects, suggesting its potential as a lead compound in developing new antibiotics.

Enzyme Inhibition Studies

The interaction of 1H-Indene-1,3(2H)-dione with specific enzymes has been extensively studied. The bromine substituent plays a crucial role in modulating the compound's reactivity and interaction with biological molecules. Such studies are essential for understanding how structural variations affect enzymatic inhibition and therapeutic outcomes.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of 1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]-. These methods typically involve:

  • Condensation Reactions : Utilizing various aldehydes and ketones to form the indene structure.
  • N-Heterocyclic Carbene Catalysis : This innovative approach allows for the generation of reactive intermediates that can be coupled with other functional groups to yield the desired product .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of 1H-Indene-1,3(2H)-dione and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited potent anticancer activity, leading to cell cycle arrest and apoptosis in treated cells. The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that specific derivatives showed significant inhibition zones in agar diffusion assays, indicating their potential as new antimicrobial agents. The study highlighted the compound's effectiveness against resistant strains.

Comparative Analysis with Related Compounds

To understand the uniqueness of 1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]-, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1H-Indene-1,3(2H)-dioneParent compound without substituentsBase structure for comparison
2-Bromo-1H-Indene-1,3(2H)-dioneContains only bromine substituentLacks phenyl group
2-(4-Methylphenyl)-1H-Indene-1,3(2H)-dioneContains only methylphenyl substituentDifferent reactivity profile
2-(4-Chlorophenyl)-1H-Indene-1,3(2H)-dioneChlorine instead of bromineVaries in biological activity due to halogen differences

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

Halogen-Substituted Derivatives
  • 4-Bromophenyl (Target Compound) : The bromine atom is electron-withdrawing (-I effect), enhancing electrophilicity of the α,β-unsaturated system. This increases reactivity in Michael addition or cycloaddition reactions .
Heterocyclic and Complex Substituents
  • Thiophene/Furan/Indole Derivatives : Compounds like (Z)-2-(thiophen-3-ylmethylene)-1H-indene-1,3(2H)-dione exhibit altered electronic profiles due to sulfur or nitrogen heteroatoms, enhancing antioxidant activity (e.g., IC₅₀ values ~15–25 μM in DPPH assays) .
  • Chromene-Fused Derivatives (e.g., 5af) : The fused chromene ring (as in 5af) increases π-conjugation, shifting UV-Vis absorption maxima to longer wavelengths (~450 nm) and improving photostability .
Amino and Alkyl Substituents
  • Diethylamino Derivative (CAS 34200-53-8): The electron-donating -N(Et)₂ group lowers the compound’s LogP (4.15) compared to bromophenyl analogs, enhancing aqueous solubility and bioavailability .
  • Bulkier tert-Butyl Groups (CAS 63488-05-1) : Steric effects from 3,5-di-tert-butylphenyl substituents reduce crystallinity, as evidenced by lower melting points (~180°C vs. 236°C for 5af) .

Physicochemical Properties

Spectral Characteristics
  • IR Spectroscopy : All derivatives show strong carbonyl stretches at ~1610–1680 cm⁻¹. Bromophenyl compounds exhibit additional C-Br stretches at ~550–600 cm⁻¹ .
  • NMR Shifts : The 4-bromophenyl proton signals appear as doublets at δ 7.5–7.7 ppm (J = 8.2 Hz), whereas fluorophenyl analogs show coupling constants >10 Hz due to fluorine’s spin-½ nucleus .
Thermal Stability
  • Melting Points : Bromophenyl derivatives (e.g., 5af: 236.5–237.8°C) generally have higher melting points than alkyl-substituted analogs (e.g., tert-butyl: ~180°C), reflecting stronger π-π stacking .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-[(4-bromophenyl)methylene]-1H-indene-1,3(2H)-dione?

Answer:
The compound is synthesized via Knoevenagel condensation between 1H-indene-1,3(2H)-dione and 4-bromobenzaldehyde. Key conditions include:

  • Catalyst : Camphorsulfonic acid (CSA, 0.2 equiv.) in anhydrous THF .
  • Stoichiometry : Equimolar reactants (1:1 ratio) .
  • Reaction Time : 0.5–2 hours at 30°C under vacuum .
  • Workup : Purification via flash column chromatography (hexanes:EtOAc = 70:30) yields a pale yellow solid with ~75% efficiency .
    Validation : HRMS (EI) confirms molecular ion peaks (e.g., [M]+ calcd for C19H11BrO3: 379.9684; found: 379.9700) .

Basic: How is spectroscopic characterization (NMR, HRMS) used to confirm the structure of this compound?

Answer:

  • 13C{1H}-NMR : Peaks at δ 190.3 (C=O), 189.1 (C=O), and 135.3–123.5 ppm (aromatic carbons) confirm the indenedione core and bromophenyl substitution .
  • 1H NMR : Aromatic protons appear as multiplets (δ 7.66–7.84 ppm), while the methylene proton (C=CH) resonates as a singlet at δ 8.26 ppm .
  • HRMS : Exact mass matching (e.g., [M]+ calcd for C19H11BrO3: 379.9684; observed deviation < 0.002 Da) validates purity .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

Answer:
DFT studies (e.g., B3LYP functional) analyze:

  • Frontier Molecular Orbitals (FMOs) : Energy gaps (ΔE = ELUMO – EHOMO) correlate with reactivity; lower gaps (~3.5 eV) suggest strong electron transfer in anti-corrosion applications .
  • Electrostatic Potential Maps : Highlight electrophilic regions (e.g., carbonyl groups) for nucleophilic attack .
  • Thermochemical Accuracy : Hybrid functionals (e.g., B3LYP) achieve <2.4 kcal/mol deviation in atomization energies, critical for modeling reaction pathways .

Advanced: What methodological challenges arise in reconciling experimental and computational data for this compound?

Answer:

  • Solvent Effects : DFT often assumes gas-phase conditions, whereas experimental NMR/UV-Vis data include solvent interactions. Polarizable continuum models (PCM) improve alignment .
  • Kinetic vs. Thermodynamic Products : Knoevenagel condensation may yield side products under prolonged heating; reaction monitoring (TLC) and optimized time/temperature mitigate this .
  • Spin-State Contamination : Open-shell systems (e.g., radical intermediates) require multireference methods (CASSCF) for accurate DFT predictions .

Advanced: How is this compound evaluated for anti-corrosion applications, and what mechanistic insights exist?

Answer:

  • Electrochemical Testing : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measure corrosion inhibition efficiency (>90% reported in acidic media) .
  • Adsorption Isotherms : Fit to Langmuir models confirm chemisorption on metal surfaces via carbonyl and bromophenyl groups .
  • Molecular Dynamics (MD) : Simulate binding energies (~−350 kJ/mol) between the compound and Fe(110) surfaces, aligning with experimental inhibition .

Advanced: What strategies optimize synthetic yield and purity for scale-up in academic research?

Answer:

  • Catalyst Screening : CSA outperforms traditional bases (e.g., piperidine) in reducing side reactions .
  • Solvent Choice : Anhydrous THF minimizes hydrolysis of the aldehyde precursor .
  • Chromatography Optimization : Gradient elution (hexanes:EtOAc from 70:30 to 65:35) resolves closely eluting byproducts .

Advanced: How does structural modification (e.g., substituent variation) influence biological activity?

Answer:

  • Analog Synthesis : Replacing 4-bromophenyl with fluorophenyl or nitro groups alters bioactivity. For example, nitro derivatives show enhanced antimicrobial activity (MIC = 8 µg/mL) .
  • QSAR Modeling : Hammett constants (σ) of substituents correlate with inhibitory potency (R² > 0.85) in enzyme assays .
  • Mechanistic Probes : Fluorescence quenching studies reveal binding to Bmi1/Ring1A ubiquitin ligase (KD = 0.8 µM), relevant in cancer therapeutics .

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